MC-VC-Pab-mmaf

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

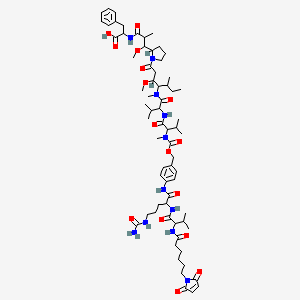

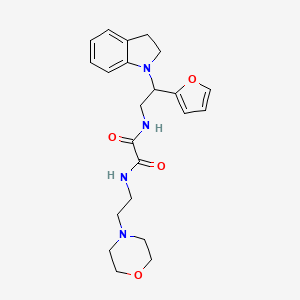

MC-VC-Pab-mmaf, also known as MC-Val-Cit-PAB-MMAF and Vc-MMAF, is a drug-linker conjugate for Antibody-Drug Conjugates (ADCs) by using the tubulin inhibitor, MMAF, linked via cathepsin cleavable MC-Val-Cit-PAB . It shows antitumor activity .

Synthesis Analysis

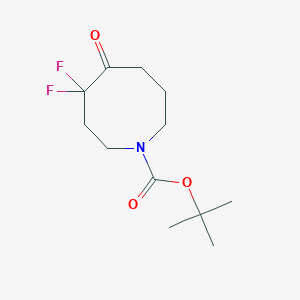

The synthesis of MC-VC-Pab-mmaf involves the conjugation of the tubulin inhibitor MMAF to a monoclonal antibody via a protease-sensitive valine-citrulline dipeptide linker . The conjugation occurs through reduction/oxidation of the inter-chain disulfide bonds .Molecular Structure Analysis

The molecular structure of MC-VC-Pab-mmaf consists of a humanized monoclonal antibody conjugated through a protease-sensitive valine-citrulline dipeptide linker with a monomethyl auristatin E phenylalanine drug (MMAF) . The chemical formula is C68H103N11O16 .Aplicaciones Científicas De Investigación

I have conducted a search for the scientific research applications of “MC-VC-Pab-mmaf”, but the results are primarily focused on its use in cancer research and treatment. Below are the details of the applications found:

Cancer Research and Treatment

MC-VC-Pab-mmaf: is used in antibody-drug conjugates (ADCs) for targeted cancer therapy. It is a humanized monoclonal antibody conjugated with a monomethyl auristatin E phenylalanine drug (MMAF), which is an anti-mitotic agent that inhibits tubulin polymerization, leading to cell death . This compound has been used in precision chemoradiotherapy for HER2 tumors, taking advantage of its predictable release of free drug by cathepsin B within lysosomes .

Mecanismo De Acción

Mode of Action

The compound is conjugated through a protease-sensitive valine-citrulline dipeptide linker with a monomethyl auristatin E phenylalanine drug (MMAF) . MMAF is an anti-mitotic agent that inhibits tubulin polymerization, resulting in cell death . The conjugation occurs through reduction/oxidation of the inter-chain disulfide bonds .

Biochemical Pathways

The primary biochemical pathway affected by MC-VC-Pab-mmaf involves the disruption of microtubule assembly, which affects mitosis . MMAF binds to microtubules and prevents cell proliferation by inhibiting mitosis . This disruption of the cell cycle leads to cell death .

Pharmacokinetics

The pharmacokinetics of MC-VC-Pab-mmaf are influenced by the drug:antibody ratio (DAR), which represents a distribution of drugs (MMAF molecules) on the antibody . The DAR can range from 0 to 8 (2 MMAF molecules per disulfide bond), depending on the completeness of the reaction . Increasing DAR leads to increasing clearance, while trastuzumab-vc-MMAF clearance is determined by the contribution of parallel elimination processes of loss of MMAF and normal antibody clearance mechanisms (e.g., FcRγ) .

Result of Action

The result of MC-VC-Pab-mmaf’s action is the inhibition of cell division and subsequent cell death . This is achieved by blocking the polymerization of tubulin . The compound demonstrates a tumor response that directly correlates with antibody dose and is independent of MMAF exposure .

Action Environment

The action of MC-VC-Pab-mmaf is influenced by various environmental factors. For instance, the dose of MMAF administered or the antibody dose can impact the efficacy of the compound . In toxicity studies, the toxicity response was inversely correlated with antibody dose when normalized for MMAF exposure . Understanding these relationships can afford the ideal design of antibody-drug conjugates .

Safety and Hazards

Direcciones Futuras

The future directions of MC-VC-Pab-mmaf and other ADCs involve overcoming challenges such as limited penetration into solid tumors and potential immunogenicity . Understanding the relationships between DAR, efficacy, toxicity, and pharmacokinetics will afford the ideal design of antibody-drug conjugates .

Propiedades

IUPAC Name |

2-[[3-[1-[4-[[2-[[2-[[4-[[5-(carbamoylamino)-2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C68H103N11O16/c1-14-43(8)59(51(93-12)38-55(83)78-36-22-26-50(78)60(94-13)44(9)61(84)73-49(66(89)90)37-45-23-17-15-18-24-45)76(10)65(88)57(41(4)5)75-64(87)58(42(6)7)77(11)68(92)95-39-46-28-30-47(31-29-46)71-62(85)48(25-21-34-70-67(69)91)72-63(86)56(40(2)3)74-52(80)27-19-16-20-35-79-53(81)32-33-54(79)82/h15,17-18,23-24,28-33,40-44,48-51,56-60H,14,16,19-22,25-27,34-39H2,1-13H3,(H,71,85)(H,72,86)(H,73,84)(H,74,80)(H,75,87)(H,89,90)(H3,69,70,91) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDITVJHHJUTHBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H103N11O16 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1330.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[3-[1-[4-[[2-[[2-[[4-[[5-(Carbamoylamino)-2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-fluorobenzyl)-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2892998.png)

![Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-9-chloro-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2892999.png)

![N-(5-(2-phenylbutanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2893008.png)

![4-(2-Azabicyclo[2.2.1]heptan-2-ylmethyl)oxan-4-ol](/img/structure/B2893011.png)

![N-(4-bromophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2893018.png)